N~4~,N~4~'-dipropyl[1,1'-biphenyl]-4,4'-disulfonamide
Description
N~4~,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide is a chemical compound with the molecular formula C18H24N2S2 It is a derivative of biphenyl, where the biphenyl core is substituted with dipropyl groups and disulfonamide functionalities
Properties
Molecular Formula |
C18H24N2O4S2 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-propyl-4-[4-(propylsulfamoyl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H24N2O4S2/c1-3-13-19-25(21,22)17-9-5-15(6-10-17)16-7-11-18(12-8-16)26(23,24)20-14-4-2/h5-12,19-20H,3-4,13-14H2,1-2H3 |
InChI Key |
NHNDWDKKPWPCKO-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Substitution Reaction: The biphenyl core undergoes a substitution reaction with propylamine to introduce the dipropyl groups.
Sulfonation: The substituted biphenyl is then subjected to sulfonation using a sulfonating agent such as chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of N4,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N~4~,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~4~,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide has several scientific research applications:
Organic Electronics: It is used as a hole transport material in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design and development.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Mechanism of Action
The mechanism of action of N4,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide involves its interaction with molecular targets through its sulfonamide groups. These groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. In organic electronics, the compound facilitates charge transport by providing a pathway for hole conduction.
Comparison with Similar Compounds
Similar Compounds
N~4~,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-diamine: Similar structure but lacks sulfonamide groups.
N~4~,N~4~‘-di(naphthalen-1-yl)-N~4~,N~4~’-bis(4-vinylphenyl)biphenyl-4,4’-diamine: Contains naphthyl and vinylphenyl groups, used in OLEDs and solar cells.
Uniqueness
N~4~,N~4~‘-dipropyl[1,1’-biphenyl]-4,4’-disulfonamide is unique due to its combination of dipropyl and sulfonamide functionalities, which impart distinct electronic and chemical properties. This makes it particularly suitable for applications in organic electronics and materials science, where such properties are highly desirable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
